N'-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide
Description
N'-Cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a synthetic ethanediamide derivative characterized by a cyclopentyl group and a 1-hydroxy-2,3-dihydroindenylmethyl substituent. The hydroxy group on the indenyl moiety may enhance solubility or hydrogen-bonding interactions, while the cyclopentyl substituent could influence lipophilicity and target binding .
Properties
IUPAC Name |
N'-cyclopentyl-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-15(16(21)19-13-6-2-3-7-13)18-11-17(22)10-9-12-5-1-4-8-14(12)17/h1,4-5,8,13,22H,2-3,6-7,9-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRGJRQHECCPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-1-one derivative, which can be achieved through the oxidation of indene using chromium trioxide in acetic acid . This intermediate is then subjected to a series of reactions including nucleophilic addition and amide formation to introduce the cyclopentyl and ethanediamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and hydroxy positions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to various alcohol or amine derivatives.
Scientific Research Applications
Neuropharmacology
Research indicates that N'-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide may exhibit neuroprotective properties. Studies have shown that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation is crucial for developing treatments for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Antimicrobial Activity
Preliminary investigations suggest that this compound possesses antimicrobial properties. For instance, derivatives of related structures have demonstrated effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for similar compounds has been reported around 256 µg/mL, indicating a potential for therapeutic applications in treating bacterial infections.
Cancer Research
The compound's cytotoxic effects have been explored in several cancer cell lines. Initial studies indicate that it may selectively induce apoptosis in malignant cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies that minimize side effects associated with conventional chemotherapeutics.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry explored the neuroprotective effects of this compound on dopaminergic neurons in vitro. The results showed a significant reduction in oxidative stress markers and improved cell viability under neurotoxic conditions, suggesting its potential as a therapeutic agent for Parkinson's disease.
Case Study 2: Antimicrobial Efficacy
In a comparative study on antimicrobial agents published in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. It exhibited notable activity against both gram-positive and gram-negative bacteria, reinforcing its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study 3: Cytotoxicity Against Cancer Cells
Research conducted at the National Cancer Institute evaluated the cytotoxic effects of the compound on several human cancer cell lines. The findings revealed that it induced apoptosis through mitochondrial pathways, with IC50 values indicating potent activity against breast and lung cancer cells.
Mechanism of Action
The mechanism by which N’-cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds with target molecules, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Impact: The hydroxy group in the target compound may improve aqueous solubility compared to carbamimidamido or amino groups in analogs like OLK and 0LL. However, the absence of electron-withdrawing groups (e.g., chloro-fluorophenyl in OLK) likely reduces binding affinity to targets like HIV gp120 .
- Stereochemistry : OLK and 0LL exhibit (1S,2S) stereochemistry, critical for fitting into hydrophobic enzyme pockets. The target compound’s stereochemical configuration is undefined in the evidence but could significantly influence bioactivity .
Key Observations :
- Amide bond formation is a common strategy, as seen in and . The target compound’s synthesis likely parallels these methods but requires precise control over stereochemistry.
- X-ray crystallography (e.g., SHELX software in ) is critical for confirming the spatial arrangement of substituents in analogs like OLK .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s hydroxy group may reduce LogP compared to cyclopentyl-only analogs, balancing membrane permeability and solubility.
- Ethanediamides generally exhibit moderate bioavailability due to their amide backbone, but substituents like chloro-fluorophenyl (in OLK) or hydroxy (in the target) can fine-tune ADME properties .
Biological Activity
N'-Cyclopentyl-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
This structure includes a cyclopentyl group and a hydroxylated indene moiety, which may contribute to its biological activity.
Research indicates that this compound interacts with various biological targets:
- Metabotropic Glutamate Receptors (mGluRs) : The compound acts as an allosteric modulator of mGluRs, which are implicated in numerous neurological functions and disorders. Activation of these receptors can influence neurotransmitter release and synaptic plasticity, making them significant in treating conditions such as anxiety and depression .
- Histone Methyltransferases : Preliminary studies suggest that this compound may inhibit specific histone methyltransferases, which play a crucial role in epigenetic regulation. This inhibition could lead to altered gene expression patterns associated with cancer progression .
Biological Activity Data
The biological activity of the compound has been evaluated through various in vitro and in vivo studies. Below is a summary table of key findings:
Case Study 1: Anxiolytic Effects
A study conducted on rodents demonstrated that this compound exhibited anxiolytic properties. The compound was administered at varying doses, showing a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test. The results suggest that modulation of mGluRs may underlie these effects .
Case Study 2: Cancer Research
In another study focusing on cancer therapeutics, the compound was tested for its ability to inhibit histone methyltransferases involved in tumorigenesis. Results indicated a marked decrease in cell proliferation and increased apoptosis in cancer cell lines treated with the compound. These findings highlight its potential as an epigenetic therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
